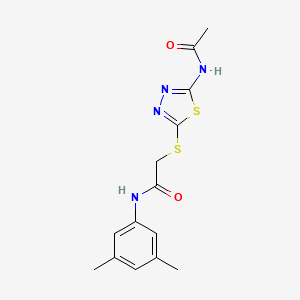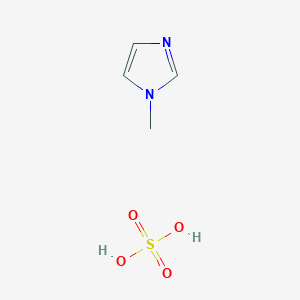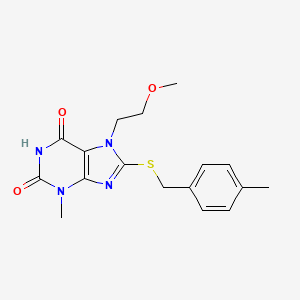
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide, commonly known as ATT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. ATT has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
The research on derivatives of 1,3,4-thiadiazole, similar to 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide, highlights their diverse applications in chemical synthesis and drug development. For instance, the synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives through carbodiimide condensation showcases a method for producing novel compounds with potential biological activities (Yu et al., 2014). Similarly, the preparation of heterocycles from thioureido-acetamides indicates a versatile approach to generating various heterocyclic compounds in efficient one-pot cascade reactions, contributing to advancements in heterocyclic chemistry (Schmeyers & Kaupp, 2002).
Anticancer Potential
Research into imidazothiadiazole analogs, synthesized from precursors including 1,3,4-thiadiazol derivatives, has demonstrated significant anticancer activity against various cancer cell lines. These findings suggest that such compounds could be potent agents in cancer therapy, with specific derivatives showing high cytotoxicity against breast cancer cells compared to standard treatments (Abu-Melha, 2021).
Molecular Structure Analysis
The detailed molecular structure analysis of related compounds, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, contributes to our understanding of molecular interactions and the potential for developing more effective pharmaceuticals. These analyses provide insights into the structural requirements for biological activity and drug design (Ismailova et al., 2014).
Glutaminase Inhibition
The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds related to the query chemical, demonstrate the potential for selective inhibition of kidney-type glutaminase. This inhibition is crucial for cancer treatment strategies, as it targets glutamine metabolism in tumor cells, suggesting a promising area for therapeutic development (Shukla et al., 2012).
Insecticidal Properties
The synthesis of novel heterocycles incorporating a thiadiazole moiety has been explored for potential insecticidal applications. These studies reveal that specific derivatives can exhibit significant activity against agricultural pests such as the cotton leafworm, indicating their potential in developing new insecticides (Fadda et al., 2017).
Propiedades
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-8-4-9(2)6-11(5-8)16-12(20)7-21-14-18-17-13(22-14)15-10(3)19/h4-6H,7H2,1-3H3,(H,16,20)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLMKNAOSVFACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2586809.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2586813.png)

![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B2586815.png)



